((Difluoroiodomethyl)sulfonyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl-containing compounds can be complex and often requires specific reagents and conditions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for the conversion of thioglycosides to glycosyl triflates, which are key intermediates in the formation of diverse glycosidic linkages . Another synthesis approach involves the metalation reactions of dilithiated species such as 2-lithio((1-lithio-1-methylethyl)sulfonyl)benzene, which can lead to the formation of five-membered heterocyclic compounds containing the sulfonyl group .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be quite varied. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide involves the formation of a complex molecule with multiple functional groups, including a sulfonyl group . The structure of such compounds is typically characterized using techniques like FT-IR and NMR spectroscopy.
Chemical Reactions Analysis
Sulfonyl groups can participate in a variety of chemical reactions. For example, the sulfonylation of the benzylic C-H bond is achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, with sodium metabisulfite acting as a surrogate for sulfur dioxide . Additionally, the electrophilic cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt leads to the synthesis of benzo[b]thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds can be influenced by their molecular structure. For instance, the separation of benzene and hexane by solvent extraction with ionic liquids containing the bis{(trifluoromethyl)sulfonyl}amide group shows that the length of the alkyl-substituent chain on the imidazolium cation affects the extractive separation efficiency . The synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers demonstrates how the degree of fluorination can affect properties like water uptake, proton conductivity, and methanol permeability in proton exchange membranes .
Scientific Research Applications
Ionic Liquid Applications : Research has shown that certain ionic liquids, such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide, can effectively separate aromatic hydrocarbons like benzene from alkanes. This suggests potential applications in processes like liquid extraction for removing aromatic compounds from alkane mixtures (Arce, Earle, Rodríguez, & Seddon, 2007).
Chemical Synthesis : A palladium-catalyzed sulfonylation of 2-aryloxypyridines has been developed, which includes the direct sulfonylation on the ortho-position of the benzene ring. This process is effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Sulfonylation Reactions : Sulfonylation reactions of benzene and its derivatives have been carried out under solvent-free conditions using microwave irradiation. This research highlights the efficiency of microwave irradiation in enhancing the reactivity of various sulfonylating agents (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).
Sulfonyl Fluoride Synthesis : The synthesis of sulfonyl fluorides, which are valuable in various applications including click chemistry, can be achieved through an electrochemical approach. This method uses thiols or disulfides with KF as a fluoride source, providing a mild and environmentally friendly process (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Molecular Dynamics Studies : Molecular dynamics simulations and spectroscopic measurements have been used to study the local structure and intermolecular dynamics of mixtures involving benzene and certain ionic liquids. These studies provide insights into the behavior of these mixtures at a molecular level, which can have implications in various chemical processes (Lynden-Bell, Xue, Tamas, & Quitevis, 2014).
Polymer Chemistry : Research on poly(arylene ether)s carrying pendent functional groups has been conducted. The synthesis of these polymers involved a nucleophilic aromatic substitution reaction and subsequent cross-coupling reactions, showcasing potential applications in material science (Tatli, Selhorst, & Fossum, 2013).
Metal-Organic Framework Catalysis : A robust metal-organic framework has been shown to catalyze the three-component coupling of sulfonyl azides, alkynes, and amines. This demonstrates the utility of metal-organic frameworks in facilitating complex chemical reactions (Yang, Cui, Zhang, Zhang, & Su, 2013).
Safety And Hazards
properties
IUPAC Name |
[difluoro(iodo)methyl]sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCLPIKKOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478834 | |
Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Difluoroiodomethyl)sulfonyl)benzene | |
CAS RN |
802919-90-0 | |
Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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